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Compound of Interest

Compound Name: AChE-IN-48

cat. No.: B12371772

For Immediate Release

This technical guide provides an in-depth overview of the acetylcholinesterase inhibitor AChE-
IN-48, also identified as compound 16 in the scientific literature.[1] It is intended for
researchers, scientists, and professionals in drug development interested in the chemical
properties, biological activity, and experimental background of this compound.

Chemical Structure and Physicochemical Properties

AChE-IN-48 is a novel 1,3,4-oxadiazole derivative.[1] Its chemical and physical properties are
summarized in the table below.
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Property Value Reference

Molecular Formula C16H14N4O2S [1]

Molecular Weight 342.38 g/mol Calculated
2-(((5-(ethylthio)-1,3,4-
oxadiazol-2-

IUPAC Name ) Inferred from structure
yl)methyl)amino)naphthalen-1-
ol

Melting Point 105-107 °C [1]

Yield 81% [1]

1H NMR (400 MHz, DMSO-d),
3 (ppm)

7.70 (dd, J = 6.5, 1.3 Hz, 1H),
7.56 (dd, J = 6.9, 1.8 Hz, 1H),
7.44 (dd, J = 6.9, 1.8 Hz, 1H),
7.30 (dd, J = 7.9, 1.5 Hz, 1H),
7.31-7.25 (m, 2H), 6.57 (dd, J
= 7.8, 1.5 Hz, 1H), 5.26 (s,
2H), 3.19 (g, J = 7.2 Hz, 2H),
1.34 (t, J = 7.2 Hz, 3H)

[1]

13C NMR (100 MHz, DMSO-
de), 5 (ppm)

160.68, 160.62, 157.83,
146.86, 144.71, 138.69,
136.24, 127.75, 123.51,
121.32, 118.23, 116.64,
108.54, 44.36, 27.91, 17.81

[1]

EI-MS m/z (% relative

abundance)

326 (M*, 100), 266 (88), 146
(47), 135 (71)

[1]

Biological Activity

AChE-IN-48 has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme
critical to the breakdown of the neurotransmitter acetylcholine. Dysregulation of acetylcholine
levels is a key feature of Alzheimer's disease.[1]
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Target ICs0 (M) Reference

Acetylcholinesterase (AChE) 41.87 £ 0.67 [1]

The inhibitory activity of AChE-IN-48 suggests its potential for investigation in the context of
Alzheimer's disease research.[2][3]

Experimental Protocols

The following section details the key experimental methods used in the characterization of
AChE-IN-48.

Synthesis

The synthesis of AChE-IN-48 (compound 16) is described as part of a broader synthesis of
novel 1,3,4-oxadiazole derivatives. The specific starting materials and reaction conditions can
be found in the source publication.[1] The final compound was characterized using *H NMR,
13C NMR, and EI-MS to confirm its structure.[1]

Acetylcholinesterase Inhibition Assay

The in vitro inhibitory activity of AChE-IN-48 against AChE was determined using a modified
Ellman's spectrophotometric method.
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Assay Preparation
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Workflow for the AChE Inhibition Assay.

Protocol Steps:

o Preparation: Solutions of acetylcholinesterase (AChE), 5,5'-dithio-bis(2-nitrobenzoic acid)
(DTNB), acetylthiocholine iodide (ATCI), and AChE-IN-48 were prepared in phosphate buffer
(pH 8.0).

e Pre-incubation: The enzyme (AChE) was pre-incubated with various concentrations of
AChE-IN-48 for 15 minutes.

e Reaction Initiation: The substrate, ATCI, was added to the mixture to start the enzymatic
reaction.
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¢ Incubation: The reaction mixture was incubated for 10 minutes at 25°C.

o Detection: The absorbance was measured at 412 nm using a spectrophotometer. The rate of
reaction was determined by monitoring the formation of the yellow 5-thio-2-nitrobenzoate

anion.

» Calculation: The percentage of inhibition was calculated by comparing the reaction rates with
and without the inhibitor. The ICso value was then determined from the concentration-
response curve.

Mechanism of Action: In Silico Insights

Molecular docking studies were performed to elucidate the binding mode of AChE-IN-48 within
the active site of the acetylcholinesterase enzyme.
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Binding of AChE-IN-48 to the AChE Active Site.

The in silico analysis suggests that AChE-IN-48 binds within the gorge of the AChE active site,
interacting with key amino acid residues in both the catalytic active site (CAS) and the
peripheral anionic site (PAS). This dual-site interaction is a characteristic of several known
AChE inhibitors and may contribute to its inhibitory potency. The oxadiazole core and its
substituents are predicted to form hydrogen bonds and hydrophobic interactions with the
enzyme, stabilizing the complex and blocking the entry of the natural substrate, acetylcholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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